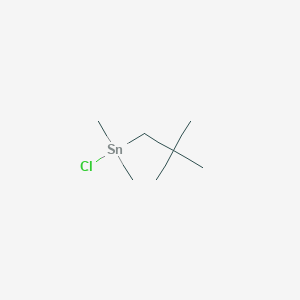![molecular formula C24H31NO4 B14372252 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 90168-09-5](/img/structure/B14372252.png)
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethyl(octyl)amino group and a hydroxybenzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the hydroxybenzoyl intermediate, followed by the introduction of the ethyl(octyl)amino group through nucleophilic substitution reactions. The final step involves the formation of the benzoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid core but lacks the ethyl(octyl)amino group.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a hydroxyl group in a different position.
N-ethyl-N-octyl-4-aminobenzoic acid: Contains similar functional groups but arranged differently.
Uniqueness
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
90168-09-5 |
|---|---|
Molecular Formula |
C24H31NO4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-[ethyl(octyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C24H31NO4/c1-3-5-6-7-8-11-16-25(4-2)18-14-15-21(22(26)17-18)23(27)19-12-9-10-13-20(19)24(28)29/h9-10,12-15,17,26H,3-8,11,16H2,1-2H3,(H,28,29) |
InChI Key |
IFPSHFBIHYRQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)

![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)




![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)


